molecular formula C16H14ClNO B2597596 (2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 1261027-45-5

(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2597596
CAS No.: 1261027-45-5
M. Wt: 271.74
InChI Key: JSJYFNPPANVQBX-MDZDMXLPSA-N
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Description

The compound (2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Chalcones are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This specific derivative features a 3-chlorophenyl group at the 1-position and a 4-methylphenylamino substituent at the 3-position, which may enhance its bioactivity through electronic and steric effects. The (2E)-configuration ensures planarity of the enone system, critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-12-5-7-15(8-6-12)18-10-9-16(19)13-3-2-4-14(17)11-13/h2-11,18H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJYFNPPANVQBX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the condensation of 3-chlorobenzaldehyde with 4-methylaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Materials Science: It can be used as a building block in the synthesis of advanced materials, such as polymers or organic semiconductors.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins or DNA, are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-chlorophenyl group in the target compound may confer stronger electrophilicity compared to 4-chlorophenyl analogs, influencing reactivity in nucleophilic environments .
  • Amino vs.
  • Heterocyclic Variations: Thiophene or thiazole-containing analogs (e.g., LabMol-94) exhibit enhanced antifungal activity due to sulfur’s electronegativity, whereas the target compound’s phenylamino group may favor hydrogen bonding .

Physicochemical Properties

  • Solubility: Methoxy or dimethylamino substituents (e.g., 4′-methoxychalcone) improve water solubility, whereas chloro groups enhance lipophilicity. The target compound’s balance of Cl and methyl groups may favor moderate solubility .
  • Thermal Stability : Melting points correlate with crystallinity; the target compound’s planar structure and halogen bonding may result in a melting point >150°C, similar to analogs like 3g (120–122°C) .

Biological Activity

The compound (2E)1(3chlorophenyl)3[(4methylphenyl)amino]prop2en1one(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one, also known by its chemical formula C19H15ClN2C_{19}H_{15}ClN_2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H15ClN2C_{19}H_{15}ClN_2
  • Molecular Weight : 354.85 g/mol
  • CAS Number : 478064-90-3

Research indicates that this compound exhibits a variety of biological activities primarily through the inhibition of key enzymes and interaction with cellular pathways. Notably, it has been studied for its effects on:

  • Monoamine Oxidase (MAO) : The compound shows inhibitory activity against MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. Inhibiting these enzymes can enhance levels of serotonin and dopamine, potentially benefiting conditions like depression and anxiety .
  • Acetylcholinesterase (AChE) : The inhibition of AChE may have implications for treating neurodegenerative diseases such as Alzheimer's disease, as it can lead to increased acetylcholine levels in the synaptic cleft .
  • Reactive Oxygen Species (ROS) Scavenging : The compound has demonstrated the ability to scavenge ROS, suggesting potential antioxidant properties that could protect cells from oxidative stress .

Biological Activity Overview

The following table summarizes the biological activities reported for $$this compound:

Activity TypeObserved EffectsReference
MAO InhibitionIC50_{50} values ~0.51 μM (MAO-B)
AChE InhibitionResidual activity >50% at 10 μM
ROS ScavengingProtective effects against H2_2O2_2-induced damage
CytotoxicityNon-toxic up to 100 μg/mL in Vero cells

Case Studies

Several studies have explored the potential therapeutic applications of this compound:

  • Neuroprotective Effects :
    A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage by scavenging ROS, which is significant for neurodegenerative disease therapies .
  • Antidepressant-like Activity :
    In animal models, compounds structurally related to $$this compound exhibited antidepressant-like effects through their action on monoamine systems, suggesting a similar potential for this compound .
  • Anticancer Potential :
    Preliminary investigations into its anticancer properties indicate that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines, although more extensive studies are required to confirm these findings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-chloroacetophenone and 4-methylphenylamine derivatives. Key parameters include:

  • Solvent Selection : Use polar aprotic solvents (e.g., ethanol or DMF) to stabilize intermediates and enhance reaction rates .
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to facilitate enolate formation and keto-enol tautomerism.
  • Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product suppression .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the E-isomer .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be systematically applied to confirm the structure and E-configuration of the compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N–H bending (from the amino group) at ~1500–1600 cm⁻¹ .
  • ¹H NMR : Identify the α,β-unsaturated ketone system:
  • Vinyl protons (Hα and Hβ) as doublets at δ 6.5–7.5 ppm with coupling constants J = 12–16 Hz, indicative of E-configuration .
  • Aromatic protons (3-chlorophenyl and 4-methylphenyl) as multiplet signals in δ 7.0–8.0 ppm .
  • UV-Vis : Conjugated enone system shows λmax at ~300–350 nm; compare with DFT-calculated transitions for validation .

Q. What crystallization strategies are effective for obtaining high-quality single crystals for X-ray diffraction (XRD) analysis?

  • Methodological Answer :

  • Solvent Evaporation : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture to promote ordered crystal growth .
  • Temperature Gradient : Gradually cool from 50°C to room temperature to reduce nucleation sites.
  • Seeding : Introduce microcrystals to guide lattice formation.
  • Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries to confirm structural accuracy .

Advanced Research Questions

Q. How do quantum chemical parameters (HOMO-LUMO, electrophilicity index) derived from DFT calculations inform the reactivity and stability of the compound?

  • Methodological Answer :

  • DFT Setup : Use B3LYP/6-311+G(d,p) basis set in Gaussian 03 to compute frontier molecular orbitals .
  • Key Parameters :
ParameterSignificance
HOMO-LUMO GapPredicts kinetic stability; smaller gaps (~3–5 eV) indicate higher reactivity .
Electrophilicity (ω)Quantifies electron-accepting capacity; higher ω values (>1.5 eV) suggest susceptibility to nucleophilic attack .
  • Applications : Correlate electrophilicity with antimicrobial activity; higher ω may enhance interactions with bacterial cell membranes .

Q. What methodologies are recommended to resolve discrepancies between experimental spectroscopic data and theoretical (DFT) predictions?

  • Methodological Answer :

  • Functional/Basis Set Optimization : Test hybrid functionals (e.g., CAM-B3LYP) and diffuse basis sets (e.g., aug-cc-pVDZ) to improve UV-Vis/IR agreement .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) for NMR chemical shift calculations in DMSO or CDCl3 .
  • Vibrational Analysis : Scale DFT-calculated IR frequencies by 0.96–0.98 to match experimental peaks .

Q. How can the anti-microbial activity of this compound be mechanistically investigated through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Design : Synthesize analogs with varied substituents (e.g., -NO2, -OCH3) on the aryl rings to assess electronic/steric effects .
  • Bioactivity Assays :
  • MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular Docking : Simulate binding to microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina; prioritize compounds with docking scores ≤ -7.0 kcal/mol .

Q. In crystallographic studies, how do non-covalent interactions influence the solid-state packing and physicochemical properties?

  • Methodological Answer :

  • Intermolecular Forces :
  • π-π Stacking : Aromatic rings align face-to-face (3.5–4.0 Å spacing) to stabilize crystal lattices .
  • C–H···O Hydrogen Bonds : Methyl/chloro groups participate in weak H-bonds (2.8–3.2 Å), affecting solubility and melting points .
  • Packing Analysis : Use Mercury software to visualize slip-stacked vs. herringbone arrangements; correlate with thermal stability (TGA/DSC data) .

Key Data Contradictions and Resolutions

  • Bond Length Discrepancies : Experimental (XRD) C=O bond lengths (1.22 Å) may differ from DFT values (1.25 Å) due to crystal packing stresses. Resolve by optimizing DFT with dispersion corrections (e.g., D3BJ) .
  • Bioactivity Variability : Divergent antimicrobial results across analogs may arise from substituent electronic effects. Use Hammett σ constants to quantify and predict trends .

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